molecular formula C18H29NO3.HCl B000898 Levobetaxolol hydrochloride CAS No. 116209-55-3

Levobetaxolol hydrochloride

Cat. No. B000898
M. Wt: 343.9 g/mol
InChI Key: CHDPSNLJFOQTRK-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05942633

Procedure details

The oil obtained in Example 1 (179 grams) was dissolved in 400 mL of isopropylamine. After the reaction solution was refluxed for 2 days, the isopropylamine was distilled off and the residue was dissolved in 200 mL of toluene. The toluene was removed by vacuum distillation to give 222 grams of 1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-3-isopropylamino-propane-2-ol (Betaxolol free base) which was used for the preparation of the hydrochloride salt without additional purification. The Betaxolol free base was dissolved in 300 mL of toluene containg 20 mL of isopropanol. A stream of hydrogen chloride gas was passed through the above solution at 0° C. until the reaction mixture pH was less than 3.0. The solvent was removed by vacuum distillation, and the residue was crystallized from 400 mL of acetone to give 102 grams (99% pure) of Betaxolol hydrochloride.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:22])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH2:18][CH:19]2[CH2:21][CH2:20]2)=[CH:13][CH:14]=1)[CH3:3].[ClH:23]>C1(C)C=CC=CC=1.C(O)(C)C>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:22])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH2:18][CH:19]2[CH2:21][CH2:20]2)=[CH:13][CH:14]=1)[CH3:1].[ClH:23] |f:4.5|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NCC(COC=1C=CC(=CC1)CCOCC2CC2)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from 400 mL of acetone

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCC(COC=1C=CC(=CC1)CCOCC2CC2)O.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.